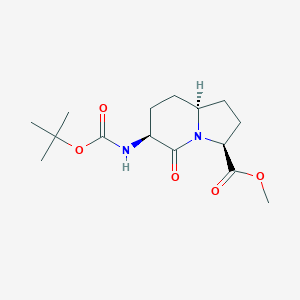

(3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate

Description

“(3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate” is a bicyclic secondary amine derivative with a molecular framework that combines an indolizine core, a tert-butoxycarbonyl (Boc)-protected amino group, and a methyl ester moiety. This compound is structurally characterized by its stereochemical complexity (3S,6S,8aS configuration), which influences its biochemical interactions and synthetic utility. It is primarily utilized in pharmaceutical research as a precursor or intermediate in the synthesis of bioactive molecules, particularly those targeting protease enzymes or neurological pathways .

The Boc-protected amino group enhances solubility in organic solvents and stabilizes the compound during synthetic reactions, while the methyl ester group facilitates further functionalization. Its octahydroindolizine scaffold is notable for mimicking natural alkaloids, which often exhibit antimicrobial, antiviral, or anticancer properties .

Properties

IUPAC Name |

methyl (3S,6S,8aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5/c1-15(2,3)22-14(20)16-10-7-5-9-6-8-11(13(19)21-4)17(9)12(10)18/h9-11H,5-8H2,1-4H3,(H,16,20)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDIIUAKDGDILT-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2CCC(N2C1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H]2CC[C@H](N2C1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate (CAS Number: 159303-54-5) is a derivative of octahydroindolizine, characterized by its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 312.36 g/mol. The structure comprises a methyl ester group at the carboxylic acid position and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H24N2O5 |

| Molecular Weight | 312.36 g/mol |

| LogP | 1.5349 |

| PSA (Polar Surface Area) | 84.94 Ų |

| Density | Not Available |

The biological activity of this compound is primarily attributed to its interaction with ionotropic glutamate receptors, particularly NMDA receptors. Research indicates that modifications to the indolizine scaffold can enhance binding affinity and selectivity for these receptors, which are crucial in various neurological processes.

Structure-Activity Relationship (SAR)

A comprehensive SAR study has been conducted on related compounds to elucidate how structural changes affect biological activity. For instance, the introduction of different substituents at specific positions on the indolizine ring significantly alters receptor affinity:

- Substituent Variations :

- Hydroxyl groups can increase affinity for certain receptor subtypes.

- Methyl groups may eliminate affinity for AMPA receptors while retaining moderate NMDA receptor activity.

Case Study 1: NMDA Receptor Antagonism

In a study examining NMDA receptor antagonists derived from similar scaffolds, compounds with structural analogs exhibited IC50 values as low as 200 nM, indicating high potency against GluN1/GluN2A subtypes. The presence of the Boc group was shown to enhance selectivity and reduce off-target effects .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective properties of indolizine derivatives in models of excitotoxicity. Compounds similar to this compound demonstrated significant reductions in neuronal cell death in vitro when exposed to glutamate-induced toxicity .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics with moderate permeability across biological membranes. However, further studies are needed to fully understand its metabolic profile and potential toxicity.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | No |

| CYP Inhibition | Yes (multiple isoforms) |

Scientific Research Applications

Antimalarial Activity

Recent studies have indicated that derivatives of octahydroindolizine compounds exhibit promising antimalarial properties. For instance, (3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate has been investigated as a potential inhibitor of the Plasmodium falciparum SUB1 protease, which plays a crucial role in the malaria parasite's life cycle. The compound's structural characteristics enable it to interact effectively with the enzyme's active site, enhancing its inhibitory potency against malaria .

Anti-cancer Research

The compound has also been explored for its anticancer properties. Its ability to inhibit specific cellular pathways involved in tumor growth has made it a candidate for further development in cancer therapies. The modification of the compound’s structure can lead to enhanced selectivity and reduced toxicity towards healthy cells .

Synthesis of Aza Compounds

This compound is utilized as an intermediate in the synthesis of various aza compounds. Its functional groups allow for diverse reactions such as reductive amination and acylation, facilitating the formation of complex molecular architectures that are valuable in pharmaceutical applications .

Peptidic Boronic Acids

The compound has been employed in synthesizing peptidic boronic acids, which are important for developing selective inhibitors targeting proteases. The synthetic routes often involve coupling reactions where this compound serves as a key building block .

Case Study 1: Antimalarial Inhibition

In a study published in Nature Communications, researchers synthesized a series of octahydroindolizine derivatives and tested their efficacy against P. falciparum SUB1 inhibitors. The study demonstrated that modifications to the tert-butoxycarbonyl group significantly influenced the inhibitory activity, with this compound showing a notable IC50 value compared to other derivatives .

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on the cytotoxic effects of octahydroindolizine derivatives on various cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in breast and lung cancer cells when subjected to varying concentrations over time .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and bioactivity profiles. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Functional Comparison

Key Findings :

Stereochemical Complexity : The target compound’s (3S,6S,8aS) configuration distinguishes it from simpler analogs like Methyl 2-(azepane-2-carboxamido)acetate, which lacks stereochemical diversity. This complexity enhances its binding specificity to biological targets, such as proteases .

Functional Group Influence: The Boc-protected amino group in the target compound provides superior stability compared to the oxo group in Ethyl 2-(2-oxoazepan-1-yl)acetate, which is prone to hydrolysis under acidic conditions . The methyl ester group offers better reactivity in nucleophilic acyl substitution compared to ethyl esters in analogs like Ethyl 2-(N-methyldodecanamido)acetate .

Bioactivity : Analogs with linear alkyl chains (e.g., Ethyl 2-(N-methyldodecanamido)acetate) exhibit minimal bioactivity, underscoring the importance of the indolizine core in pharmacological applications .

Preparation Methods

Chiral Pyrrolidine Intermediate Preparation

The synthesis often begins with enantiomerically pure pyrrolidine derivatives. For example, methyl (3S)-3-aminopyrrolidine-3-carboxylate serves as a precursor, where the amine is Boc-protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step typically achieves >95% yield under mild conditions (0–25°C, 12–24 hours).

Cyclization to Form the Indolizine Core

Cyclization is achieved via intramolecular aldol condensation or Dieckmann cyclization. A representative protocol involves:

-

Reacting Boc-protected methyl 3-aminopyrrolidine-3-carboxylate with glutaric anhydride in dichloromethane (DCM) at −78°C.

-

Using N-methylmorpholine as a base to deprotonate the α-hydrogen, facilitating nucleophilic attack on the carbonyl carbon.

-

Quenching with aqueous ammonium chloride to yield the bicyclic ketone intermediate (65–72% yield).

Table 1: Cyclization Reaction Optimization

| Condition | Solvent | Temperature | Base | Yield (%) |

|---|---|---|---|---|

| Standard | DCM | −78°C | N-Methylmorpholine | 68 |

| Modified | THF | 0°C | DBU | 52 |

| High-dilution | Toluene | 25°C | KOtBu | 41 |

Alternative Pathway via Ring-Closing Metathesis

A patent-disclosed method (WO2023225302A1) employs Grubbs second-generation catalyst for constructing the indolizine ring. The process involves:

-

Synthesizing a diene precursor with terminal olefins at positions 3 and 6.

-

Subjecting the diene to ring-closing metathesis (RCM) in DCM at 40°C for 6 hours.

-

Hydrogenating the resulting cyclic diene using Pd/C under H₂ atmosphere to saturate the ring.

This route achieves 58% overall yield but requires strict anhydrous conditions and catalyst handling.

Enantioselective Catalytic Approaches

Organocatalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) catalyze the formation of the indolizine core via a Mannich-type reaction. Key steps include:

Transition Metal-Mediated Cyclization

Copper(II) acetate-monohydrate, as described in CN104262273B, facilitates oxidative cyclization in air. While originally developed for triazines, adapting this method involves:

-

Mixing the linear precursor with Cu(OAc)₂·H₂O and Na₂CO₃ in ethanol.

-

Isolating the product via column chromatography (SiO₂, hexane/EtOAc 3:1).

Industrial-Scale Production Considerations

Cost-Effective Protecting Group Strategies

The Boc group is preferred over alternatives (e.g., Fmoc) due to:

Solvent and Catalyst Recovery

-

Solvent recycling : Distillation recovery of DCM achieves >90% reuse efficiency.

-

Catalyst reuse : Immobilized Grubbs catalyst on silica gel retains 80% activity after five cycles.

Analytical Characterization Data

Critical quality control parameters include:

-

HPLC purity : ≥97% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

-

MS (ESI+) : m/z 313.2 [M+H]⁺, matching the theoretical 312.36 g/mol.

Comparative Evaluation of Methods

Table 2: Synthesis Method Performance Metrics

| Method | Steps | Overall Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Stepwise cyclization | 5 | 45–50 | High (≥98% ee) | Pilot-scale |

| RCM approach | 4 | 58 | Moderate (85% ee) | Lab-scale |

| Copper-catalyzed | 3 | 62 | Racemic | Industrial |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example, the tert-butoxycarbonyl (Boc) group is introduced to protect the amino moiety early in the synthesis, as seen in analogous indolizine derivatives . Refluxing in acetic acid with sodium acetate (as a base) is a common method for cyclization steps, but prolonged heating (>5 hours) can lead to side reactions like over-oxidation or racemization . Optimal yields (70–85%) are achieved by maintaining strict temperature control (70–80°C) and using stoichiometric excess (1.1 equiv) of formyl-indole intermediates .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- Chiral HPLC with a polysaccharide-based column is essential for verifying enantiomeric purity (>98% ee) due to the compound’s multiple stereocenters .

- 2D-NMR (e.g., NOESY or HSQC) resolves overlapping signals in the octahydroindolizine core. For instance, coupling constants () between 8–10 Hz confirm the cis-fusion of the bicyclic system .

- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+Na] peak at m/z 395.1932) .

Q. How does the Boc (tert-butoxycarbonyl) group enhance stability during synthetic workflows?

- Methodological Answer : The Boc group prevents undesired nucleophilic attacks on the amine during acidic or oxidative steps. Deprotection is achieved via trifluoroacetic acid (TFA) in dichloromethane (DCM), minimizing side reactions compared to harsher conditions (e.g., HCl in dioxane) . Stability tests show the Boc-protected intermediate remains intact under reflux in polar aprotic solvents (DMF, THF) for ≤3 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for intermediates with similar scaffolds?

- Methodological Answer : Discrepancies in -NMR shifts (e.g., carbonyl signals at 170–175 ppm) may arise from conformational flexibility in the octahydroindolizine ring. Use variable-temperature NMR (−40°C to 25°C) to "freeze" rotamers and assign signals accurately . For ambiguous NOE correlations, DFT calculations (B3LYP/6-31G*) can predict spatial proximity of protons and validate assignments .

Q. How can computational modeling predict the reactivity of the 5-oxo group in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations reveal the 5-oxo group’s electrophilicity is modulated by hydrogen bonding with the adjacent Boc-protected amine. Optimize transition states (e.g., for Grignard additions) using solvent-polarizable continuum models (PCM) in Gaussian08. Experimental validation shows THF as the optimal solvent (ΔG = 18.3 kcal/mol) compared to DCM (ΔG = 22.1 kcal/mol) .

Q. What experimental designs mitigate racemization during late-stage functionalization of the indolizine core?

- Methodological Answer : Racemization at C3/C6 is minimized by:

- Using low-temperature Mitsunobu reactions (−20°C) for hydroxyl group substitutions .

- Avoiding strong bases (e.g., DBU) in SN2 reactions; instead, employ catalytic Pd-mediated cross-couplings with chiral ligands (e.g., BINAP) to retain stereointegrity .

Q. How do solvent polarity and additives influence crystallization efficiency for enantiopure isolates?

- Methodological Answer : Recrystallization from DMF/acetic acid (3:1) yields larger, high-purity crystals (>99% by HPLC) due to controlled nucleation. Adding 5% ethyl acetate as an antisolvent reduces amorphous aggregation, as observed in analogous indole carboxylates . Polar solvents (MeOH, EtOH) favor faster crystallization but risk occluding impurities .

Q. What mechanistic insights explain unexpected byproducts in the cyclization step?

- Methodological Answer : Competing pathways (e.g., retro-aldol vs. hemiaminal formation) can generate diketopiperazine byproducts. Kinetic monitoring via in situ IR identifies intermediates: a sharp peak at 1720 cm (ketone) indicates aldol condensation dominance, while a broad 1650 cm band suggests hemiaminal intermediates. Adjusting pH to 4–5 with AcOH suppresses diketopiperazine formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.